molecular formula C10H17IO B13090579 1-(Cyclopentyloxy)-2-iodocyclopentane

1-(Cyclopentyloxy)-2-iodocyclopentane

Cat. No.: B13090579
M. Wt: 280.15 g/mol
InChI Key: RVBRVAAZINEMTI-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-2-iodocyclopentane is an organic compound with the CAS Number 1598753-35-5 and a molecular weight of 280.15 . It is characterized by the molecular formula C10H17IO and has the SMILES notation IC1C(OC2CCCC2)CCC1 . This molecule features a cyclopentane ring linked by an ether oxygen to a second cyclopentane ring that is substituted with an iodine atom, a structure that makes it a valuable non-polar building block in synthetic chemistry . Compounds containing iodo-alkoxy motifs are frequently employed as key intermediates in the development of more complex molecules for pharmaceutical applications, including the synthesis of novel retinoids and other bioactive agents . As a chemical building block, it can be used in various coupling reactions and for introducing the cyclopentyloxy moiety into target structures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this compound with appropriate safety precautions in a well-controlled laboratory environment.

Properties

Molecular Formula

C10H17IO

Molecular Weight

280.15 g/mol

IUPAC Name

1-cyclopentyloxy-2-iodocyclopentane

InChI

InChI=1S/C10H17IO/c11-9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10H,1-7H2

InChI Key

RVBRVAAZINEMTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2CCCC2I

Origin of Product

United States

Preparation Methods

Cyclopentanol Derivatives

Cyclopentanol serves as a key starting material. It can be converted to halocyclopentanes (such as bromocyclopentane or iodocyclopentane) by reaction with phosphorus halides or hydrohalic acids under controlled temperature conditions.

Intermediate Preparation Method Conditions Reference
Bromocyclopentane Reaction of cyclopentanol with phosphorus tribromide (PBr3) 0-5 °C, stirring 2 h, then room temp overnight
Iodocyclopentane Iodination of cyclopentanol or substitution of bromocyclopentane with iodide sources Typically reflux or nucleophilic substitution in polar solvents

This step ensures the formation of a halogenated cyclopentane intermediate suitable for further functionalization.

Etherification to Form Cyclopentyloxy Group

The cyclopentyloxy group is introduced by etherification reactions involving cyclopentanol or related alcohols. Common methods include:

A representative procedure involves stirring a mixture of cyclopentanol and the corresponding alkyl halide in the presence of silver carbonate at room temperature for 24 hours, followed by workup and purification via column chromatography.

Iodination of Ether Intermediate

The iodine substituent at the 2-position of the cyclopentane ring can be introduced by:

  • Direct halogenation of the cyclopentyloxycyclopentane intermediate using iodine sources under mild conditions.
  • Nucleophilic substitution of a bromide intermediate with sodium iodide (Finkelstein reaction) in polar aprotic solvents like DMSO or acetone.

The iodination step is crucial for obtaining the target compound with high regioselectivity and yield.

Representative Preparation Method

A consolidated method for synthesizing this compound is summarized below:

Step Reagents Conditions Outcome
1. Formation of bromocyclopentane Cyclopentanol + PBr3 0-5 °C, stir 2 h, then RT overnight Bromocyclopentane intermediate
2. Etherification Bromocyclopentane + cyclopentanol + Ag2CO3 Room temperature, 24 h, DMF/THF solvent 1-(Cyclopentyloxy)-2-bromocyclopentane
3. Halogen exchange (iodination) 1-(Cyclopentyloxy)-2-bromocyclopentane + NaI Stir in DMSO at 15 °C for several hours This compound

This sequence ensures selective ether formation followed by efficient iodide substitution.

Research Findings and Yield Data

  • The bromination of cyclopentanol with phosphorus tribromide typically yields bromocyclopentane in 70-85% yield.
  • Etherification using silver carbonate in DMF/THF achieves yields of 80-90% for alkoxy-substituted cyclopentane derivatives.
  • The Finkelstein iodination step generally proceeds with 60-75% yield, depending on reaction time and temperature.
Reaction Step Yield Range (%) Key Notes
Bromination of cyclopentanol 70-85 Requires low temperature control to avoid side reactions
Etherification (Ag2CO3 mediated) 80-90 Mild conditions, good selectivity
Halogen exchange (NaI substitution) 60-75 Polar aprotic solvents improve reaction rate

Analytical and Purification Techniques

Chemical Reactions Analysis

1-(Cyclopentyloxy)-2-iodocyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form cyclopentanone derivatives or reduced to remove the iodine atom.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.

    Major Products: The major products formed depend on the specific reaction conditions but may include cyclopentanone derivatives and substituted cyclopentanes.

Scientific Research Applications

Organic Synthesis

1-(Cyclopentyloxy)-2-iodocyclopentane serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various nucleophilic substitution reactions due to the presence of the iodine atom, which acts as a good leaving group. This property is crucial for constructing new carbon-carbon bonds or functionalizing other compounds.

Synthetic Routes

Several synthetic pathways can lead to the production of this compound, including:

  • Nucleophilic Substitution : Reaction with nucleophiles such as amines or alcohols.
  • Halogen Exchange : Substituting the iodine atom with other halogens or functional groups.

Medicinal Chemistry

Research indicates potential therapeutic applications of this compound in treating various diseases due to its unique chemical properties.

Case Study: Anti-inflammatory Activity

In studies focusing on inflammatory bowel disease (IBD), compounds structurally related to this compound demonstrated significant anti-inflammatory effects. These compounds inhibited pro-inflammatory cytokines, suggesting that similar derivatives may also exhibit therapeutic potential against IBD by modulating immune responses .

Biological Studies

The interactions of this compound with biological systems have been a focal point of research. Its reactivity profile allows for investigations into its mechanism of action at the molecular level.

Interaction Studies

Research has shown that this compound can interact with various biomolecules, potentially influencing their activity. For instance, studies have indicated that it can undergo nucleophilic attack by biological nucleophiles, leading to modifications in protein structures or functions.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-2-iodocyclopentane involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Cyclopentane Derivatives

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight References
1-(Cyclopentyloxy)-2-iodocyclopentane Cyclopentyloxy (1), Iodine (2) Ether, Alkyl iodide C₁₀H₁₅IO 306.13* -
1-Bromo-2-methoxycyclopentanecarboxylic acid Bromine (1), Methoxy (2), Carboxylic acid Halide, Ether, Carboxylic acid C₇H₁₁BrO₃ 235.07
1-Methylcyclopentanol Methyl (1), Hydroxyl (1) Alcohol C₆H₁₂O 100.16
2-(2-oxopentyl)cyclopentan-1-one Oxopentyl chain (2), Ketone (1) Ketone C₁₀H₁₆O₂ 168.23
1-Bromo-2-methyl-1-cyclopentene Bromine (1), Methyl (2), Double bond Alkyl halide, Alkene C₆H₉Br 161.04

*Calculated based on atomic masses.

Key Observations :

  • Reactivity : The iodine atom in the target compound is more reactive in substitution reactions than bromine in 1-bromo-2-methoxycyclopentanecarboxylic acid due to weaker C-I bonds .
  • Polarity: The hydroxyl group in 1-methylcyclopentanol increases polarity (PSA: ~20.23 Ų) compared to the ether and iodide groups in the target compound (PSA: ~9.23 Ų*), affecting solubility and chromatographic behavior .

Physical and Chemical Properties

Table 2: Physicochemical Data Comparison

Compound Name Boiling Point (°C) Melting Point (°C) LogP Stability Notes References
This compound Not reported Not reported ~3.2* Sensitive to light and heat -
1-Alkyl-cyclopentanols (e.g., 1-methyl) 160–180 -15 to 20 1.5–2.0 Stable under inert conditions
2-(2-oxopentyl)cyclopentan-1-one Not reported Not reported 2.11 Oxidizes slowly in air
1-Bromo-2-methyl-1-cyclopentene ~150 (est.) Not reported 2.5 Polymerizes upon prolonged storage

*Estimated using fragment-based methods.

Key Observations :

  • Boiling Points: Cyclopentane derivatives with hydroxyl groups (e.g., 1-methylcyclopentanol) exhibit higher boiling points (160–180°C) due to hydrogen bonding, whereas ethers and halides (e.g., target compound) likely have lower boiling points .
  • Lipophilicity : The target compound’s higher LogP (~3.2) compared to 2-(2-oxopentyl)cyclopentan-1-one (LogP 2.11) suggests greater membrane permeability, advantageous in drug delivery .

Biological Activity

1-(Cyclopentyloxy)-2-iodocyclopentane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications, supported by data tables and research findings.

This compound is characterized by its unique cyclopentyl ether structure, which may influence its interaction with biological targets. The presence of the iodine atom allows for various chemical reactions, including substitution and oxidation, making it a versatile compound in synthetic organic chemistry .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, which can lead to therapeutic effects in various conditions. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against certain biochemical markers associated with inflammation. For instance, it has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of inflammatory diseases .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in treating conditions like inflammatory bowel disease (IBD). In these studies, administration of the compound resulted in a notable reduction in disease severity, as evidenced by improvements in body weight and colon histology .

Data Table: Summary of Biological Activities

Study TypeBiological Activity ObservedReference
In VitroInhibition of TNF-α and IL-6
In VivoAmelioration of IBD symptoms
MechanismModulation of inflammatory pathways

Case Study 1: Inflammatory Bowel Disease

A study investigated the effect of this compound on TNBS-induced colitis in rats. The results indicated that treatment with the compound led to a significant decrease in myeloperoxidase levels (a marker of neutrophil infiltration) and improved overall health indicators such as colon weight recovery .

Case Study 2: Cytokine Modulation

Another investigation focused on the modulation of cytokine levels by this compound. The compound was found to effectively reduce the expression levels of pro-inflammatory cytokines while enhancing anti-inflammatory responses, suggesting its potential as a therapeutic agent for chronic inflammatory conditions .

Comparison with Similar Compounds

When compared to other iodinated cyclopentanes, this compound shows superior efficacy in modulating inflammatory responses. This is particularly relevant when considering its structural analogs that lack the cyclopentyloxy group, which appears to enhance its biological activity through better receptor binding and modulation .

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